molecular formula C8H8BF3O3 B14008626 (2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid

(2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14008626
M. Wt: 219.96 g/mol
InChI Key: FQEYWPBUQBRXSW-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of a suitable phenyl precursor with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a boronate ester.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the boronic acid group can produce a boronate ester.

Scientific Research Applications

(2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

(2-Hydroxy-6-methyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H8BF3O3

Molecular Weight

219.96 g/mol

IUPAC Name

[2-hydroxy-6-methyl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O3/c1-4-2-5(8(10,11)12)3-6(13)7(4)9(14)15/h2-3,13-15H,1H3

InChI Key

FQEYWPBUQBRXSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)C(F)(F)F)O)(O)O

Origin of Product

United States

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